6-bromo-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methyl-2-pyridinecarboxamide with a brominated pyrazole derivative in the presence of a base can lead to the formation of the desired core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
6-BROMO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as an anticancer agent.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes in cellular processes.
Mechanism of Action
The mechanism of action of 6-BROMO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The specific pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activities.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Uniqueness
6-BROMO-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the bromo group, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H10BrN5O |
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Molecular Weight |
332.16 g/mol |
IUPAC Name |
6-bromo-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H10BrN5O/c1-8-2-3-15-11(4-8)17-13(20)10-5-12-16-6-9(14)7-19(12)18-10/h2-7H,1H3,(H,15,17,20) |
InChI Key |
WTMGXUCLIABRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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